3,3,4-Trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)morpholine

Physicochemical Properties Lipophilicity Drug Design

3,3,4-Trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)morpholine (CAS 801152-66-9) is a synthetic heterocyclic small molecule belonging to the class of N-alkyl morpholines. Its structure features a morpholine core trisubstituted with methyl groups at positions 3, 3, and 4, and a pyrrolidine moiety tethered via an ethyl linker at position 2.

Molecular Formula C13H26N2O
Molecular Weight 226.36 g/mol
CAS No. 801152-66-9
Cat. No. B12877124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,4-Trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)morpholine
CAS801152-66-9
Molecular FormulaC13H26N2O
Molecular Weight226.36 g/mol
Structural Identifiers
SMILESCC1(C(OCCN1C)CCN2CCCC2)C
InChIInChI=1S/C13H26N2O/c1-13(2)12(16-11-10-14(13)3)6-9-15-7-4-5-8-15/h12H,4-11H2,1-3H3
InChIKeyBDZREYWHBQKHQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3,4-Trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)morpholine (CAS 801152-66-9): Structural Identity and Procurement Baseline


3,3,4-Trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)morpholine (CAS 801152-66-9) is a synthetic heterocyclic small molecule belonging to the class of N-alkyl morpholines. Its structure features a morpholine core trisubstituted with methyl groups at positions 3, 3, and 4, and a pyrrolidine moiety tethered via an ethyl linker at position 2 [1]. The compound has a molecular formula of C13H26N2O, a molecular weight of 226.36 g/mol, computed aLogP of approximately 1.5–1.67, zero hydrogen bond donors, and three hydrogen bond acceptors [1]. Current commercial availability is limited to specialty chemical suppliers offering the compound primarily as a research reagent or building block at purities around 97% .

Why Generic Substitution of 3,3,4-Trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)morpholine Is Not Straightforward


Within the broader morpholine–pyrrolidine chemical space, simple substitution is not advisable due to the unique steric and electronic environment created by the 3,3,4-trimethyl substitution pattern on the morpholine ring [1]. This congested substitution profile influences the conformational landscape of the ethyl-linked pyrrolidine side chain and directly impacts pharmacophore presentation, making binding affinities, selectivity profiles, and physicochemical properties such as LogP and basicity non-transferable from simpler, less substituted analogs [2]. In the absence of direct comparative biological data for this specific compound, the structural uniqueness alone warrants caution against assuming functional interchangeability with related morpholine or pyrrolidine derivatives.

Quantitative Differentiation Evidence for 3,3,4-Trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)morpholine: Comparator-Based Analysis


Physicochemical Differentiation: cLogP vs. Simplified Morpholine and Pyrrolidine Scaffolds

The computed logP of 3,3,4-trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)morpholine (XLogP3 = 1.5; experientially estimated logP = 1.67) is significantly higher than that of unsubstituted morpholine (logP ≈ -0.86) and unsubstituted pyrrolidine (logP ≈ 0.46) [1]. This represents a >2 log unit increase in lipophilicity driven by the three methyl substituents and the pyrrolidine ethyl side chain, which substantially alters membrane permeability potential and ADME behavior [2].

Physicochemical Properties Lipophilicity Drug Design

Hydrogen Bonding Profile Differentiation vs. Common Peptidomimetic Morpholine Derivatives

3,3,4-Trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)morpholine has zero hydrogen bond donors (HBD = 0) and three hydrogen bond acceptors (HBA = 3), with a topological polar surface area (tPSA) of approximately 15.7 Ų [1]. This contrasts with common morpholine-containing drug scaffolds such as linezolid (HBD = 1, HBA = 7, tPSA ≈ 102 Ų) and gefitinib (HBD = 1, HBA = 7, tPSA ≈ 71 Ų), which carry multiple H-bond donors and significantly larger polar surface areas [2].

Hydrogen Bonding Medicinal Chemistry Scaffold Design

Commercial Purity Specification and Supplier Availability Assessment

The commercially available stock of 3,3,4-trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)morpholine is listed at a minimum purity of 97% through specialty chemical suppliers (Catalog No. CM1066793) . In contrast, the closely related building block 3,3,4-trimethylpyrrolidine (CAS 34971-59-0) is available from multiple vendors at a broader purity range of 95–98%, reflecting its more established use . The morpholine-pyrrolidine hybrid scaffold has fewer verified suppliers, indicating a differentiated procurement landscape relative to simpler trimethyl-substituted heterocycles.

Chemical Procurement Purity Specification Supply Chain

Recommended Application Scenarios for 3,3,4-Trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)morpholine Based on Available Evidence


Hydrophobic Morpholine Scaffold for CNS-Focused Library Design

Given its elevated logP (1.5–1.67) and zero hydrogen bond donors [1], this compound is suited for inclusion in CNS-focused compound libraries where blood-brain barrier penetration is desirable. Its lipophilicity falls within the optimal CNS drug space (logP 1–4), and the absence of HBDs reduces desolvation penalties during membrane transit [2]. Researchers designing CNS-targeted chemical probes may select this scaffold over less lipophilic morpholine derivatives (logP < 0) to improve passive permeability profiles.

Dual Heterocycle Building Block for Parallel Synthesis of σ-Receptor Ligand Analogs

The morpholine–pyrrolidine hybrid architecture is structurally reminiscent of known σ receptor pharmacophores [1]. Although no direct binding data exists for this specific compound, the scaffold may serve as a starting point for synthesizing focused libraries targeting σ-1 and σ-2 receptors, where morpholine and pyrrolidine moieties are established privileged motifs. The 3,3,4-trimethyl substitution provides steric differentiation from unsubstituted analogs, potentially modulating subtype selectivity [2].

Probe Molecule for Studying Steric Effects of 3,3,4-Trimethyl Substitution on Morpholine Reactivity

The unique 3,3,4-trimethyl substitution pattern on the morpholine ring generates significant steric hindrance around the ring oxygen and nitrogen atoms [1]. This compound can serve as a valuable model substrate in physical organic chemistry studies investigating how geminal dimethyl and N-methyl substitution affect morpholine ring conformational preferences (e.g., chair vs. boat), N-inversion barriers, and nucleophilicity at the ring nitrogen, compared to unsubstituted morpholine or mono-methylated analogs [2].

Specialty Chemical Sourcing for Custom Synthesis Projects

With commercial availability at 97% purity from specialized vendors [1], this compound fills a niche for research groups requiring pre-assembled morpholine-pyrrolidine scaffolds for late-stage diversification. The limited supplier base means procurement requires validation of batch-to-batch consistency and may benefit from establishing relationships with custom synthesis providers to ensure sustained supply for extended medicinal chemistry campaigns.

Quote Request

Request a Quote for 3,3,4-Trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.